molecular formula C13H14N4O2S B2492824 N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide CAS No. 2320209-98-9

N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2492824
CAS No.: 2320209-98-9
M. Wt: 290.34
InChI Key: RHANSPMDTJOHAL-UHFFFAOYSA-N
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Description

N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

N-phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-13(15-10-4-2-1-3-5-10)17-7-6-11(9-17)19-12-8-14-20-16-12/h1-5,8,11H,6-7,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHANSPMDTJOHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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